molecular formula C26H22N2O5S B2848913 methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005061-83-5

methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate

Cat. No.: B2848913
CAS No.: 1005061-83-5
M. Wt: 474.53
InChI Key: NMRMDEFPEGIYCU-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzoate ester featuring a pyrrolo[3,4-d]isoxazole core substituted with a methylthio phenyl group at position 3, a phenyl group at position 2, and a 4,6-diketo moiety.

Properties

IUPAC Name

methyl 4-[3-(4-methylsulfanylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S/c1-32-26(31)17-8-12-18(13-9-17)27-24(29)21-22(16-10-14-20(34-2)15-11-16)28(33-23(21)25(27)30)19-6-4-3-5-7-19/h3-15,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRMDEFPEGIYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate typically involves multiple synthetic steps:

  • Starting Materials

    • 4-(methylthio)aniline

    • Benzoyl chloride

    • Isocyanides

    • Cycloaddition reagents

  • Reaction Conditions

    • Acylation: Benzoylation of 4-(methylthio)aniline using benzoyl chloride in the presence of a base such as triethylamine.

    • Cyclization: Formation of the pyrrolo[3,4-d]isoxazole core via a cycloaddition reaction between the intermediate and isocyanides under inert conditions, such as nitrogen or argon atmosphere.

Industrial Production Methods

In an industrial setting, production scales up by optimizing reaction yields, using continuous flow chemistry, and employing robust purification methods like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate can undergo oxidative reactions, where the methylthio group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction

    • The compound can be reduced at specific sites, particularly the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride, forming corresponding alcohols.

  • Substitution

    • Electrophilic aromatic substitution can occur on the phenyl rings, where halogenation, nitration, or sulfonation introduces various functional groups under suitable conditions (e.g., halogenation with bromine in the presence of a catalyst).

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride

  • Substituents for EAS: : Bromine, nitric acid, sulfuric acid

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones

  • Reduction: : Alcohol derivatives

  • Substitution: : Halogenated, nitrated, or sulfonated products

Scientific Research Applications

Chemistry

  • Catalysts: : As a precursor in the synthesis of catalytic compounds.

  • Polymer Science: : In the development of new polymer materials with enhanced properties.

Biology

  • Enzyme Inhibition: : Studies suggest it could inhibit specific enzymes due to its unique structure.

  • Antimicrobial Agents: : Potential use in developing antimicrobial agents.

Medicine

  • Drug Design: : As a lead compound in drug design for targeting specific proteins and enzymes.

Industry

  • Material Science: : In the creation of advanced materials for electronics and nanotechnology.

Mechanism of Action

The compound's mechanism of action in biological systems often involves:

  • Molecular Targets: : Binding to active sites on enzymes or receptors.

  • Pathways: : Modulating biochemical pathways by inhibiting or activating specific proteins.

The fused pyrrolo[3,4-d]isoxazole core allows for strong interactions with protein targets, often leading to inhibition or modulation of enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares the target compound with structurally related derivatives from published literature and safety data, focusing on molecular features, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolo[3,4-d]isoxazole 4-(Methylthio)phenyl, 2-phenyl, 4,6-diketo Not Provided ~450 (estimated)* High lipophilicity (methylthio group)
I-6273 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole 3-Methylisoxazole, phenethylamino C22H23N3O3 377.44 Moderate solubility (amino group)
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole 3-Methylisoxazole, phenethylthio C22H22N2O3S 394.48 Enhanced stability (thioether)
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate Pyridoindole Pyridoindole, methyl group C21H22N2O2 334.41 Lower molecular weight, rigid core

*Estimated based on structural similarity to analogs.

Key Observations

Core Heterocycle Differences :

  • The target compound’s pyrrolo[3,4-d]isoxazole core is more rigid and sterically demanding compared to the simpler isoxazole or pyridoindole systems in analogs. This rigidity may enhance target binding specificity but reduce metabolic stability .
  • Pyridoindole-based analogs (e.g., ) exhibit planar aromatic systems, favoring π-π interactions in biological targets, whereas the target’s fused bicyclic structure may confer unique conformational preferences.

Substituent Effects: The methylthio group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to amino (I-6273) or ethoxy (I-6473) substituents, which could enhance membrane permeability but reduce aqueous solubility . Thioether-containing analogs (e.g., I-6373) show improved oxidative stability over amino derivatives, suggesting the target’s methylthio group may similarly resist metabolic degradation .

Ester Group Variation :

  • The target’s methyl benzoate group (vs. ethyl esters in I-6273/I-6373) may slightly reduce metabolic hydrolysis rates, prolonging half-life in vivo. Ethyl esters are typically more labile to esterase activity .

Biological Activity

Methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C21H20N2O5S\text{C}_{21}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

This structure includes a methylthio group, a benzoate moiety, and a pyrrolo[3,4-d]isoxazole core, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds similar to this compound have shown:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Induction of apoptosis , particularly in breast and lung cancer cells.

A study demonstrated that a related compound had an IC50 value of approximately 0.52 μM against COX-II, indicating significant anti-inflammatory and potential anticancer effects when compared to standard treatments like Celecoxib (IC50 = 0.78 μM) .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through its interaction with cyclooxygenase enzymes (COX). It was found to selectively inhibit COX-II over COX-I:

  • Selectivity Ratio : The selectivity index (SI) for COX-II inhibition was reported at 10.73 for certain analogs .
  • In Vivo Studies : In animal models, compounds in this class exhibited up to 64% inhibition of inflammation markers compared to traditional NSAIDs .

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : The primary mechanism involves the inhibition of COX enzymes which play a crucial role in the inflammatory process.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some derivatives have shown potential antioxidant properties that may contribute to their overall therapeutic effects.

Data Tables

CompoundActivityIC50 (µM)Selectivity Index
Methyl 4-(3-(4-(methylthio)phenyl)...COX-II Inhibition0.5210.73
CelecoxibCOX-II Inhibition0.789.51
PYZ16Anti-inflammatoryN/AN/A

Case Studies

  • Breast Cancer Cell Lines : A study involving MDA-MB-231 cells treated with the compound showed a significant reduction in cell viability and induction of apoptosis after 24 hours of exposure.
  • Inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked decrease in paw swelling compared to control groups.

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